molecular formula C19H22N2O3 B7182379 N-[[2-(cyclopropylmethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-[[2-(cyclopropylmethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B7182379
M. Wt: 326.4 g/mol
InChI Key: SNYNXXFGJLBISL-UHFFFAOYSA-N
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Description

“N-[[2-(cyclopropylmethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Properties

IUPAC Name

N-[[2-(cyclopropylmethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-19(18-15-6-2-4-8-17(15)24-21-18)20-11-14-5-1-3-7-16(14)23-12-13-9-10-13/h1,3,5,7,13H,2,4,6,8-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYNXXFGJLBISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CC=C3OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[[2-(cyclopropylmethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the benzoxazole core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the cyclopropylmethoxy group: This step involves the alkylation of the phenyl ring with a cyclopropylmethoxy group, which can be carried out using a suitable alkylating agent under basic conditions.

    Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the benzoxazole derivative with an appropriate amine or amide coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-[[2-(cyclopropylmethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution reagents: Such as alkyl halides, acyl halides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for its potential pharmacological activities.

    Industry: As a precursor for the synthesis of materials with specific properties or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “N-[[2-(cyclopropylmethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” would depend on its specific biological or pharmacological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to specific cellular responses. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-[[2-(cyclopropylmethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” may include other benzoxazole derivatives with different substituents or functional groups. Examples include:

    2-Phenylbenzoxazole: A simpler benzoxazole derivative with a phenyl group.

    2-(Cyclopropylmethoxy)benzoxazole: A benzoxazole derivative with a cyclopropylmethoxy group.

    N-Phenylbenzoxazole-3-carboxamide: A benzoxazole derivative with a phenyl group and a carboxamide group.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties. This can make it a valuable compound for specific applications or as a starting point for further chemical modifications.

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